molecular formula C15H14BF4KO B12996489 Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate

Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate

Cat. No.: B12996489
M. Wt: 336.18 g/mol
InChI Key: DICHTZZGUFFWLQ-UHFFFAOYSA-N
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Description

Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate is a specialized organoboron compound. It belongs to the class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group, which imparts unique chemical properties, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid or boronate ester with potassium hydrogen fluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt . The process can be summarized as follows:

    Starting Material: 4-(benzyloxy)-2-ethyl-5-fluorophenylboronic acid or boronate ester.

    Reagent: Potassium hydrogen fluoride (KHF2).

    Conditions: Room temperature, aqueous or organic solvent.

Industrial Production Methods

On an industrial scale, the production of potassium trifluoroborates involves similar synthetic routes but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate in cross-coupling reactions involves several key steps :

    Transmetalation: The trifluoroborate group transfers to the palladium catalyst.

    Oxidative Addition: The palladium catalyst forms a complex with the electrophilic partner.

    Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14BF4KO

Molecular Weight

336.18 g/mol

IUPAC Name

potassium;(2-ethyl-5-fluoro-4-phenylmethoxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C15H14BF4O.K/c1-2-12-8-15(14(17)9-13(12)16(18,19)20)21-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3;/q-1;+1

InChI Key

DICHTZZGUFFWLQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1CC)OCC2=CC=CC=C2)F)(F)(F)F.[K+]

Origin of Product

United States

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